molecular formula C20H33NO6 B4001009 N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4001009
M. Wt: 383.5 g/mol
InChI Key: FXZLMPLYWVJJBX-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a methylphenoxy group, and an ethoxyethyl chain, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 2-tert-butyl-5-methylphenol with ethylene oxide to form 2-(2-tert-butyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is converted to its oxalic acid salt by reacting with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where halogenating agents like thionyl chloride can replace the hydroxyl group with a halogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine: Lacks the methyl group, resulting in different chemical properties.

    N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

    N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]ethanamine: Has a shorter ethyl chain, influencing its reactivity and interactions.

Uniqueness

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique steric and electronic properties. These characteristics make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-14(2)19-9-10-20-11-12-21-17-13-15(3)7-8-16(17)18(4,5)6;3-1(4)2(5)6/h7-8,13-14,19H,9-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZLMPLYWVJJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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